molecular formula C7H8O B1280934 Methoxy-d3-benzene CAS No. 4019-63-0

Methoxy-d3-benzene

Cat. No.: B1280934
CAS No.: 4019-63-0
M. Wt: 111.16 g/mol
InChI Key: RDOXTESZEPMUJZ-FIBGUPNXSA-N
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Description

It has the molecular formula C6H5OCD3 and a molecular weight of 111.16 g/mol. This compound is primarily used as a reference material in various scientific experiments due to its isotopic labeling, which helps in the analysis of reaction mechanisms and pathways.

Mechanism of Action

Target of Action

Methoxy-d3-benzene, also known as trideuteriomethoxybenzene, is a derivative of benzene. It primarily targets the aromatic ring structure of benzene . The methoxy group, which consists of a methyl group bound to oxygen, is the functional group in this compound .

Mode of Action

The mode of action of this compound involves its interaction with the benzene ring. The methoxy group is an electron-donating group when it is at the para position on the benzene ring, but it acts as an electron-withdrawing group if it is at the meta position . This interaction results in changes in the electron density on the benzene ring, which can influence the reactivity of the benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the reactions of methoxy species with benzene. For instance, the first-step reaction mechanisms of d3-methoxy species on H-ZSM-5 zeolite with benzene were directly observed by infrared spectroscopy .

Pharmacokinetics

The reactivity of the methoxy group with the benzene ring could potentially influence these properties .

Result of Action

The result of this compound’s action is primarily the modification of the benzene ring’s reactivity. This can lead to changes in the chemical behavior of the benzene ring, influencing its interactions with other compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of different methylation mechanisms of methoxy species is confirmed; the CD3 unit reacted with benzene as in the cases of amines and dimethyl ether, but the CD2 unit reacted with cyclohexane and light olefins, leaving one of the deuterium atoms on the zeolite . Therefore, the specific environment in which this compound is present can significantly impact its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Methoxy-d3-benzene plays a significant role in biochemical reactions, particularly in studies involving isotopic labeling. It interacts with various enzymes and proteins, facilitating the study of metabolic pathways and reaction mechanisms. For instance, this compound can be used to trace the incorporation of deuterium into different biomolecules, helping to elucidate enzyme-catalyzed processes and protein-ligand interactions. The nature of these interactions often involves the formation of transient complexes, which can be analyzed using spectroscopic methods .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can involve enzyme inhibition or activation, depending on the context of the biochemical reaction. For example, this compound can act as a competitive inhibitor for certain enzymes, binding to the active site and preventing substrate access. Alternatively, it can enhance enzyme activity by stabilizing the enzyme-substrate complex. Changes in gene expression induced by this compound are often mediated through its interaction with transcriptional regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, including changes in enzyme expression and metabolic adaptation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on physiological processes, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects at high doses include alterations in liver enzyme activity, changes in metabolic profiles, and potential toxicity to specific organs .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isoenzymes. These interactions lead to the hydroxylation of the methoxy group, resulting in the formation of hydroxy metabolites. These metabolites can further participate in conjugation reactions, enhancing their solubility and facilitating excretion. The metabolic flux and levels of metabolites are influenced by the presence of this compound, which can alter the overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments are influenced by its chemical properties and interactions with cellular components. These factors determine its bioavailability and effectiveness in biochemical studies .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. These localization patterns are crucial for understanding the compound’s role in cellular physiology .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxy-d3-benzene can be synthesized through the Williamson ether synthesis. In this method, sodium phenoxide is reacted with a deuterated methyl halide (such as deuterated methyl iodide) to yield this compound. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the methylation of sodium phenoxide using deuterated methyl chloride or deuterated dimethyl sulfate. The reaction is conducted in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methoxy-d3-benzene undergoes various types of reactions, including electrophilic aromatic substitution, oxidation, and reduction.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: this compound reacts with electrophiles such as nitronium ions (NO2+) in the presence of concentrated nitric and sulfuric acids to form nitro derivatives.

    Oxidation: The methoxy group can be oxidized to form corresponding phenols using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be carried out using reducing agents like lithium aluminum hydride to yield deuterated phenol derivatives.

Major Products Formed:

    Nitration: Formation of nitro-methoxy-d3-benzene.

    Halogenation: Formation of halogenated this compound.

    Oxidation: Formation of deuterated phenol.

    Reduction: Formation of deuterated phenol derivatives.

Scientific Research Applications

Methoxy-d3-benzene is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Chemistry: Used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs.

    Industry: Used in the synthesis of other deuterium-labeled compounds and as a precursor in the production of fragrances and pharmaceuticals.

Comparison with Similar Compounds

Methoxy-d3-benzene can be compared with other similar compounds such as:

    Methoxybenzene (Anisole): Methoxybenzene is the non-deuterated version of this compound.

    1,3,5-Trimethoxybenzene: This compound has three methoxy groups attached to the benzene ring, making it more electron-rich and reactive towards electrophilic aromatic substitution reactions.

    Deuterated Benzene (Benzene-d6): Benzene-d6 is another deuterium-labeled compound used in NMR spectroscopy.

This compound is unique due to its specific deuterium labeling, which makes it highly valuable in scientific research for studying reaction mechanisms and pathways.

Properties

IUPAC Name

trideuteriomethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXTESZEPMUJZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480546
Record name Methoxy-d3-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4019-63-0
Record name Methoxy-d3-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4019-63-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions an "intramolecular kinetic isotope effect" observed when studying Methoxy-d3-benzene. What does this mean and why is it significant?

A1: The observed intramolecular kinetic isotope effect of 3.4 during the O-demethylation of this compound with rabbit liver microsomes [] signifies that breaking the carbon-hydrogen bond adjacent to the deuterium atoms is a rate-limiting step in the enzymatic reaction. This effect arises from the mass difference between deuterium and hydrogen, with the heavier deuterium leading to a slower reaction rate. This finding provides valuable insight into the mechanism of O-demethylation by cytochrome P450 enzymes, suggesting that C-H bond cleavage is a crucial step in the process.

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